molecular formula C22H20ClNO4 B4060070 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate

Cat. No.: B4060070
M. Wt: 397.8 g/mol
InChI Key: YOJFKQJAJXWURS-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate is a useful research compound. Its molecular formula is C22H20ClNO4 and its molecular weight is 397.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.1080858 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Supramolecular Structures

The molecular and supramolecular structures of compounds closely related to "2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate" have been studied to understand their packing interactions and structural properties. For example, the study by Trujillo-Ferrara et al. (2006) investigates two isomeric Diels-Alder adducts, revealing how C-H...X (X = O and π) hydrogen bonds and carbonyl-carbonyl dipole interactions contribute to their supramolecular structures. These findings are essential for designing materials with specific properties and functionalities (Trujillo-Ferrara et al., 2006).

Synthesis and Cyclization Reactions

Research on the synthesis of structurally related compounds, such as 1,8-dioxooctahydroxanthenes, highlights innovative catalytic cyclization processes. For instance, Luna et al. (2009) reported an efficient iodine-catalyzed cyclization method, showcasing the structural diversity attainable through synthetic organic chemistry and the potential for creating novel compounds with unique properties (Luna et al., 2009).

Green Chemistry Approaches

In the field of green chemistry, Reddy et al. (2014) developed environmentally friendly syntheses of paracetamol analogues, demonstrating the application of sustainable methods in drug discovery. These syntheses utilize less hazardous solvents and conditions, aligning with the principles of green chemistry to minimize environmental impact while achieving efficient synthesis of potential analgesic and antipyretic agents (Reddy et al., 2014).

Advanced Oxidation Processes

In environmental sciences, advanced oxidation processes (AOPs) are explored for the degradation of pollutants. Mehralipour and Kermani (2021) optimized a photo-electro/Persulfate/nZVI process for the degradation of 2,4-dichlorophenoxyacetic acid, an example of applying chemical research to environmental protection. This study demonstrates the potential of AOPs in water treatment and the importance of chemical research in addressing environmental challenges (Mehralipour & Kermani, 2021).

Properties

IUPAC Name

[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO4/c23-15-11-9-14(10-12-15)13-20(25)28-19-8-4-3-7-18(19)24-21(26)16-5-1-2-6-17(16)22(24)27/h3-4,7-12,16-17H,1-2,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJFKQJAJXWURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3OC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate
Reactant of Route 2
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2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate
Reactant of Route 3
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate
Reactant of Route 4
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate
Reactant of Route 5
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2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate
Reactant of Route 6
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2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.